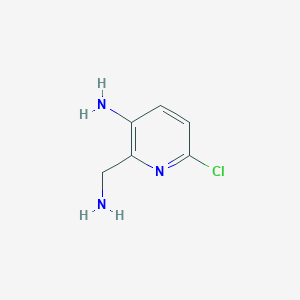
Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a five-membered ring containing oxygen and nitrogen atoms. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of ethyl hydrazinecarboxylate with ethyl oxalate under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Ethyl hydrazinecarboxylate and ethyl oxalate.
Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid.
Procedure: The mixture is heated to promote cyclization, forming the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted oxadiazoles.
Applications De Recherche Scientifique
Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism by which Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s activity is often mediated through the modulation of biochemical pathways, leading to desired biological outcomes.
Comparaison Avec Des Composés Similaires
Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate can be compared with other oxadiazole derivatives, such as:
- Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
- Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate
- Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific ethyl and methyl groups, which may confer distinct properties and applications.
Propriétés
Formule moléculaire |
C6H8N2O3 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C6H8N2O3/c1-3-4-7-5(11-8-4)6(9)10-2/h3H2,1-2H3 |
Clé InChI |
FNEMIEBBHUMINB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC(=N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6'-(4-Cyanophenyl)-[3,3'-bipyridine]-6-carbonitrile](/img/structure/B12956522.png)
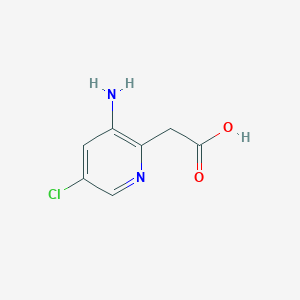
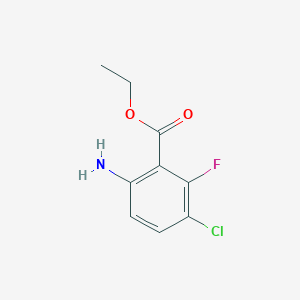
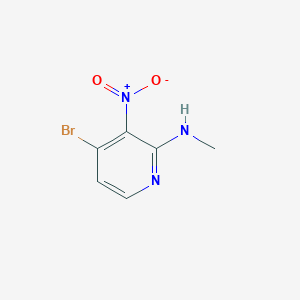
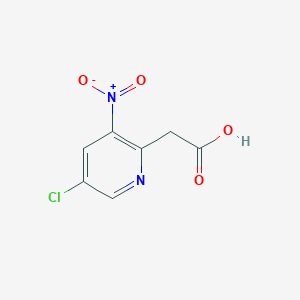




![tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12956572.png)

